molecular formula C6H8BrClN2 B567492 (6-Bromopyridin-3-YL)methanamine hydrochloride CAS No. 1220040-20-9

(6-Bromopyridin-3-YL)methanamine hydrochloride

Cat. No.: B567492
CAS No.: 1220040-20-9
M. Wt: 223.498
InChI Key: PINSZHNSESAQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromopyridin-3-YL)methanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINSZHNSESAQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1251953-04-4
Record name 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251953-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-20-9
Record name 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Data of (6-Bromopyridin-3-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (6-Bromopyridin-3-YL)methanamine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document synthesizes data from structurally analogous compounds and established principles of NMR spectroscopy to offer a robust prediction and interpretation of the ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development for the purposes of structural verification, purity assessment, and analytical method development.

Introduction: The Significance of this compound in Medicinal Chemistry

(6-Bromopyridin-3-YL)methanamine and its hydrochloride salt are important building blocks in the synthesis of a variety of pharmacologically active molecules. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the aminomethyl group provides a key site for amide bond formation or other derivatizations. Accurate and comprehensive characterization of this intermediate is therefore critical to ensure the identity and purity of downstream compounds, a cornerstone of robust drug discovery and development programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons and carbon atoms, NMR serves as a primary method for identity confirmation and purity assessment. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the benzylic protons of the aminomethyl group. The hydrochloride salt form will influence the chemical shift of protons in proximity to the ammonium group. The spectrum is typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), which will affect the appearance of exchangeable protons (NH₃⁺).

Causality Behind Experimental Choices: Solvent Selection

The choice of solvent is critical in NMR spectroscopy. For amine hydrochlorides, protic solvents like D₂O are often employed. In D₂O, the acidic protons of the ammonium group (NH₃⁺) will readily exchange with deuterium, leading to a simplification of the spectrum as their signal will either be absent or appear as a broad singlet integrated to a lower-than-expected value. Alternatively, aprotic polar solvents like DMSO-d₆ can be used, which will slow down the proton exchange, allowing for the observation of the NH₃⁺ protons, typically as a broad singlet. The choice between these solvents depends on the specific information sought by the researcher. For the purpose of this guide, we will consider the spectrum in a non-exchange-promoting solvent to discuss all proton signals.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of structurally similar compounds, the following ¹H NMR spectral data can be predicted:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.5 - 8.7d~2.5
H-48.0 - 8.2dd~8.5, 2.5
H-57.6 - 7.8d~8.5
-CH₂-4.1 - 4.3s-
-NH₃⁺8.5 - 9.5br s-

Justification of Predictions:

  • Aromatic Protons (H-2, H-4, H-5): The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The proton at the 2-position (H-2), being ortho to the nitrogen, is expected to be the most downfield. The bromine atom at the 6-position will have a modest deshielding effect on the adjacent H-5. The coupling pattern is characteristic of a 2,5-disubstituted pyridine ring:

    • H-2 will appear as a doublet due to coupling with H-4 (meta-coupling, ⁴J).

    • H-4 will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, ³J) and H-2 (meta-coupling, ⁴J).

    • H-5 will appear as a doublet due to coupling with H-4 (ortho-coupling, ³J).

  • Methylene Protons (-CH₂-): These benzylic protons are adjacent to the electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine group is protonated. These protons are typically deshielded and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3135 - 137
C-4140 - 142
C-5128 - 130
C-6141 - 143
-CH₂-40 - 42

Justification of Predictions:

  • Pyridine Ring Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) are typically the most deshielded. The carbon bearing the bromine atom (C-6) will experience a direct electronic effect. The chemical shifts are estimated based on additive rules for substituted pyridines.

  • Methylene Carbon (-CH₂-): This aliphatic carbon is shifted downfield due to its attachment to the aromatic ring and the amino group.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps to ensure sample purity and correct spectral referencing.

Sample Preparation
  • Material Purity: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as residual solvents or starting materials, will be visible in the NMR spectrum.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0 to 160 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs).

    • Reference the spectra to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.

Figure 1. Molecular structure of (6-Bromopyridin-3-YL)methanamine cation with atom numbering for NMR assignment.

G cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR H2 H-2 (d, ~2.5 Hz) H4 H-4 (dd, ~8.5, 2.5 Hz) H5 H-5 (d, ~8.5 Hz) CH2 -CH₂- (s) NH3 -NH₃⁺ (br s) C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C_CH2 -CH₂- Structure (6-Bromopyridin-3-YL)methanamine Hydrochloride Structure->H2 8.5 - 8.7 ppm Structure->H4 8.0 - 8.2 ppm Structure->H5 7.6 - 7.8 ppm Structure->CH2 4.1 - 4.3 ppm Structure->NH3 8.5 - 9.5 ppm Structure->C2 150 - 152 ppm Structure->C3 135 - 137 ppm Structure->C4 140 - 142 ppm Structure->C5 128 - 130 ppm Structure->C6 141 - 143 ppm Structure->C_CH2 40 - 42 ppm

Figure 2. Predicted NMR chemical shift assignments for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a framework for acquiring high-quality, reliable data. This guide is intended to be a practical tool for scientists engaged in the synthesis and characterization of novel compounds, facilitating efficient and accurate structural verification in the absence of readily available experimental spectra.

References

  • At the time of this writing, a comprehensive, publicly available, and fully assigned experimental NMR spectrum for this compound was not found. The predictions and interpretations within this guide are based on established principles of NMR spectroscopy and data from structurally related compounds available in chemical databases and scientific literature.

The Strategic Role of (6-Bromopyridin-3-YL)methanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Bromopyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif present in a multitude of approved therapeutics and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of medicinal chemistry. Within this class of heterocycles, halo-substituted pyridines, particularly bromopyridines, have emerged as exceptionally valuable building blocks. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and other transformations, thus providing a gateway to vast chemical diversity. This guide focuses on a specific, yet highly significant, member of this family: (6-Bromopyridin-3-YL)methanamine hydrochloride . We will delve into its intrinsic properties, explore its application in the synthesis of pharmacologically active agents, and provide practical, field-proven insights into its utilization in drug development workflows.

Physicochemical Properties and Strategic Advantages

This compound is a crystalline solid with the molecular formula C₆H₈BrClN₂. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an aminomethyl group at the 3-position, with the amine present as a hydrochloride salt.

PropertyValueSource
Molecular FormulaC₆H₈BrClN₂Angene Chemical[1]
Molecular Weight223.50 g/mol Angene Chemical[1]
IUPAC NameThis compoundPubChem[2]
SMILESCl.NCC1=CC=C(Br)N=C1Angene Chemical[1]
CAS Number1220040-20-9Angene Chemical[1]

The strategic value of this molecule in medicinal chemistry is multi-faceted:

  • Bifunctionality: The presence of both a primary amine and a bromo-substituted pyridine ring allows for sequential or orthogonal chemical modifications. The primary amine is a nucleophile, readily participating in reactions such as amidation, sulfonylation, reductive amination, and urea formation.

  • Vectorial Diversity: The aminomethyl group provides a flexible linker, allowing for the exploration of chemical space in a defined vector away from the pyridine core. This is crucial for optimizing interactions with biological targets.

  • Cross-Coupling Potential: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring, a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

  • Hydrogen Bonding: The pyridine nitrogen and the aminomethyl group can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within the binding pockets of target proteins.

Synthetic Utility: Crafting Bioactive Molecules

The true power of this compound lies in its application as a versatile starting material for the synthesis of complex and biologically active molecules. Below, we explore key synthetic transformations and provide illustrative protocols.

Urea Formation: A Gateway to Kinase Inhibitors and Beyond

The reaction of the primary amine with isocyanates is a robust and high-yielding method for the synthesis of ureas. This moiety is a common pharmacophore in a variety of enzyme inhibitors, particularly kinase inhibitors, due to its ability to form bidentate hydrogen bonds with the hinge region of the kinase domain.

Experimental Protocol: Synthesis of a Generic N-((6-bromopyridin-3-yl)methyl) Urea Derivative

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 eq.) to neutralize the hydrochloride salt and facilitate the reaction.

  • Isocyanate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the desired isocyanate (1.1 eq.) in the same solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.

This straightforward protocol can be adapted to a wide range of isocyanates, enabling the rapid generation of a library of urea-containing compounds for biological screening. For instance, the synthesis of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent myeloperoxidase inhibitor, utilizes a similar synthetic strategy, highlighting the therapeutic potential of this compound class[3].

Multicomponent Reactions: Rapid Assembly of Complex Scaffolds

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid construction of complex molecules from simple starting materials in a single synthetic operation[4][5]. (6-Bromopyridin-3-YL)methanamine is an excellent amine component for the Ugi four-component reaction (U-4CR).

Experimental Protocol: Ugi Four-Component Reaction

  • Reactant Mixture: In a suitable solvent such as methanol or trifluoroethanol, combine the aldehyde (1.0 eq.), this compound (1.0 eq.) and a tertiary amine base (1.1 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. The reaction is typically exothermic upon addition of the isocyanide[4].

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the desired α-acylamino amide.

The Ugi reaction allows for the introduction of four points of diversity in a single step, making it an incredibly efficient method for generating large and diverse compound libraries for high-throughput screening.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Aldehyde Aldehyde Mixing Mixing in Methanol Aldehyde->Mixing Amine (6-Bromopyridin-3-YL)methanamine Hydrochloride Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stirring at RT (24-72h) Mixing->Stirring Exothermic Crude_Product Crude Product Stirring->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product α-Acylamino Amide Derivative Purification->Final_Product

Caption: Workflow for the Ugi four-component reaction.

Pharmacological Significance: Targeting Key Signaling Pathways

Derivatives of (6-Bromopyridin-3-YL)methanamine have shown promise in targeting a range of biological pathways implicated in various diseases, most notably in oncology and neurodegenerative disorders. The bromopyridine moiety is a common feature in many kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

Kinase Inhibition: A Focus on PI3K/Akt/mTOR and JAK/STAT Pathways

The PI3K/Akt/mTOR and JAK/STAT signaling pathways are crucial regulators of cell growth, proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers and inflammatory diseases[6][7][8]. Small molecule inhibitors targeting kinases within these pathways have become a major focus of drug development.

The bromopyridine scaffold can be strategically employed in the design of inhibitors for kinases such as PI3K, Akt, mTOR, and JAKs. For example, Torin2, a potent and selective mTOR inhibitor, features a 6-aminopyridin-3-yl group, demonstrating the importance of this substitution pattern for achieving high affinity and selectivity[9].

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PI3K_inhibitor PI3K Inhibitor (Bromopyridine Scaffold) PI3K_inhibitor->PI3K Inhibition mTOR_inhibitor mTOR Inhibitor (e.g., Torin2) mTOR_inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The bromine atom on the pyridine ring can be further functionalized via cross-coupling reactions to introduce substituents that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of derivatives of (6-Bromopyridin-3-YL)methanamine are not extensively published in a consolidated manner, general principles can be inferred from related compound classes:

  • The 6-Position: Modifications at the 6-position of the pyridine ring via cross-coupling reactions are a powerful strategy to modulate activity. The nature of the substituent introduced (e.g., aryl, heteroaryl, alkyl) can significantly impact target engagement and selectivity.

  • The Amine Terminus: The nature of the group attached to the aminomethyl linker is critical for defining the pharmacological profile. As seen with urea formation, this position is key for establishing interactions with the target protein. The length and flexibility of this linker can also be optimized to achieve optimal binding.

  • Substitution on the Pyridine Ring: While the title compound is pre-functionalized, further substitution on the pyridine ring, if synthetically feasible, could fine-tune electronic properties and steric interactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the synthetic tractability of the bromopyridine core, provides a robust platform for the generation of diverse compound libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors and other biologically active molecules underscores its importance in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic application of such well-designed building blocks will remain a cornerstone of developing the next generation of targeted therapeutics. Future work will likely focus on the development of novel multicomponent reactions utilizing this amine, as well as its incorporation into more complex and three-dimensional scaffolds to explore new areas of chemical space.

References

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ugi reaction. Retrieved from [Link]

  • Cimarelli, C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(23), 7233. [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and pharmacological evaluation of N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines as antihypertensive agents. Bioorganic & Medicinal Chemistry, 31, 115967.
  • Bar-Ilan University. (2020). Discovery and design of novel small molecule gsk-3 inhibitors targeting the substrate binding site. Retrieved from [Link]

  • Regard, J. B., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 367(1), 123-132. [Link]

  • Al-Kebehi, A. A., Al-Hussain, S. A., & Al-Ibreesem, G. A. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Cancer Cell International, 21(1), 447. [Link]

  • PubChem. (n.d.). (6-Bromopyridin-3-yl)methanamine. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

  • Al-Hourani, B. J. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]

  • PubMed. (1995). Synthesis and pharmacological evaluation of N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines as antihypertensive agents. Retrieved from [Link]

  • EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]

  • ResearchGate. (2011). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]

  • National Institutes of Health. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Retrieved from [Link]

  • National Institutes of Health. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]

  • ResearchGate. (2022). Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Turkish Journal of Hematology. (2019). Janus kinase inhibitors and fields of usage. Retrieved from [Link]

  • National Institutes of Health. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Retrieved from [Link]

  • ResearchGate. (2012). Three-component reaction of alkyl isocyanides, aryl aldehydes, and acetylacetone in solvent-free conditions. Retrieved from [Link]

  • MDPI. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved from [Link]

  • Iris Unimore. (2019). Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule. Retrieved from [Link]

  • Google Patents. (1999). Practical synthesis of urea derivatives.
  • National Institutes of Health. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2023). The allure of targets for novel drugs. Retrieved from [Link]

  • National Institutes of Health. (2020). The JAK/STAT signaling pathway: from bench to clinic. Retrieved from [Link]

  • bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Retrieved from [Link]

  • Bar-Ilan University. (2020). Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. Retrieved from [Link]

  • ResearchGate. (2022). Design of our novel compounds as GSK3β inhibitors. Retrieved from [Link]

  • YouTube. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Retrieved from [Link]

  • PubMed. (2009). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Retrieved from [Link]

  • PubMed. (2015). Syntheses and biological evaluation of C-3'-N-acyl modified taxane analogues from 1-deoxybaccatin-VI. Retrieved from [Link]

Sources

Investigating the reactivity of (6-Bromopyridin-3-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of (6-Bromopyridin-3-YL)methanamine Hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a brominated pyridine ring and a primary aminomethyl side chain, presents two distinct and highly valuable points for chemical modification. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The strategic placement of a bromine atom and an aminomethyl group allows for selective and diverse functionalization, making this compound a powerful scaffold for generating libraries of novel molecules in the drug discovery process.[2][3]

This guide offers a comprehensive exploration of the reactivity of this compound. As a senior application scientist, the focus is not merely on cataloging reactions but on elucidating the underlying principles that govern its chemical behavior. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for researchers to harness the full synthetic potential of this versatile intermediate.

Core Physicochemical Properties and Electronic Profile

Understanding the inherent properties of the molecule is fundamental to predicting its reactivity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueReference
CAS Number 1220040-20-9[4]
Molecular Formula C₆H₇BrN₂ · HCl
Molecular Weight 223.50 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95%[6]

The reactivity of the scaffold is dictated by its electronic landscape. The pyridine nitrogen atom is electronegative, rendering the ring electron-deficient. This effect is amplified by the electron-withdrawing nature of the bromine atom at the 6-position. This electronic pull makes the C6-Br bond a prime site for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. Conversely, the primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of bond-forming reactions. These two electronically distinct sites can be addressed selectively, offering exceptional synthetic flexibility.

PART 1: Reactivity at the C6-Bromine Bond

The carbon-bromine bond on the electron-poor pyridine ring is the most versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for this purpose.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are ubiquitous in pharmaceutical agents.[7] This reaction couples the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[8][9]

Causality and Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for success. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Furthermore, the free primary amine can also interact with the catalyst. While the hydrochloride salt mitigates some of these issues by protonating the nitrogen atoms, careful optimization is often required. Using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation.[10]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system. Common choices include Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos or XPhos (4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many biologically active molecules.[11][12] This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with primary or secondary amines.[13][14]

Causality and Experimental Considerations: This reaction is highly dependent on the choice of ligand and base.[14] Sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine nucleophile without competing in the reaction. The primary amine on the (6-Bromopyridin-3-YL)methanamine scaffold can potentially undergo self-coupling or other side reactions, making protection (e.g., as a Boc-carbamate) a prudent choice before subjecting it to Buchwald-Hartwig conditions.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Amine Protection (Recommended): Protect the primary amine of the starting material, for instance, using Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the protected (6-Bromopyridin-3-YL)methanamine (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong base like NaOtBu or K₃PO₄ (1.5-2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst system, typically a pre-catalyst like G3-XPhos (1-3 mol%) or a combination of Pd₂(dba)₃ (1-3 mol%) and a suitable ligand (2-6 mol%).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination R2NH Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for aryl bromides, SNAr can be a viable pathway under specific conditions. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[15] The electron-deficient nature of the pyridine ring inherently activates the C6 position for nucleophilic attack.

Causality and Experimental Considerations: For SNAr to be efficient with a bromide leaving group, either a very strong nucleophile (e.g., thiols, alkoxides) and/or high temperatures are typically required.[16] The mechanism is generally favored on heteroaromatic systems with good leaving groups.[17] Unlike cross-coupling, this reaction is uncatalyzed.

SNAr_Mechanism cluster_0 SNAr Pathway Start Aryl-Br Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nu⁻ (Addition) Product Aryl-Nu Meisenheimer->Product - Br⁻ (Elimination)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

PART 2: Reactivity at the Aminomethyl Side Chain

The primary amine is a versatile nucleophile and a key site for building out the molecular scaffold.

Acylation and Sulfonylation

The amine readily reacts with electrophilic partners like acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These are fundamental transformations in medicinal chemistry for probing structure-activity relationships.

Generalized Experimental Protocol: Acylation

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq.), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water or saturated NaHCO₃ solution and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which is purified as needed.

Reductive Amination

Reductive amination is a robust method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

Causality and Experimental Considerations: The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of slightly acidic conditions which can catalyze imine formation.

Generalized Experimental Protocol: Reductive Amination

  • Setup: Combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a solvent like dichloroethane (DCE) or methanol. A small amount of acetic acid can be added to catalyze imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Workup: Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, then wash, dry, and concentrate. Purify by column chromatography if necessary.

Orthogonal Reactivity: A Strategic Workflow

The true power of (6-Bromopyridin-3-YL)methanamine lies in the ability to selectively functionalize its two reactive sites. A common and effective strategy involves first protecting the amine, then performing a cross-coupling reaction on the pyridine ring, followed by deprotection and subsequent functionalization of the now-free amine. This orthogonal approach provides maximum control and allows for the systematic construction of complex molecules.

Orthogonal_Strategy A (6-Bromopyridin-3-YL)methanamine (Start) B Amine Protection (e.g., Boc) A->B C Protected Intermediate B->C D Cross-Coupling (Suzuki or Buchwald-Hartwig) C->D E Coupled & Protected Intermediate D->E F Amine Deprotection E->F G Coupled Intermediate (Free Amine) F->G H Side-Chain Functionalization (Acylation, Reductive Amination, etc.) G->H I Final Complex Molecule H->I

Caption: A strategic workflow for the dual functionalization of the scaffold.

Safety and Handling

(6-Bromopyridin-3-YL)methanamine and its hydrochloride salt are classified as harmful and irritants.[5]

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H319/H318), and May cause respiratory irritation (H335).[5]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery. Its dual reactive centers—the C-Br bond amenable to powerful cross-coupling reactions and the nucleophilic aminomethyl side chain—provide an exceptional toolkit for synthetic chemists. By understanding the principles of its reactivity and employing strategic, orthogonal functionalization workflows, researchers can efficiently navigate chemical space to develop novel compounds with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols to unlock that potential.

References

  • ChemBK. (2024). (6-BROMOPYRIDIN-2-YL)METHANAMINE HCL. Retrieved from [Link]

  • Baomin, W., et al. (2020). Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis.
  • Anjali Labs. 1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2019).
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids...
  • PubMed Central (PMC). (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

  • PubChem. (6-Bromopyridin-3-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2019). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]

  • Angene Chemical. This compound(CAS# 1220040-20-9). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • UCL Discovery. (1978). Mechanisms of nucleophilic substitution. Retrieved from [Link]

  • Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4988.
  • SpringerLink. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation.
  • PubMed Central (PMC). (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 633-641.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Buchwald-Hartwig Amination of (6-Bromopyridin-3-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad functional group tolerance and relatively mild conditions have rendered older, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution largely obsolete for many applications.[2]

This guide focuses on a particularly relevant yet challenging transformation: the intermolecular amination of a functionalized pyridyl halide, specifically the coupling of an aryl or heteroaryl amine with (6-Bromopyridin-3-YL)methanamine. This substrate presents several distinct challenges that require careful consideration for successful execution:

  • Heteroaromatic Halide: Pyridyl halides are often more challenging substrates than their carbocyclic aryl halide counterparts due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, potentially inhibiting catalytic activity.

  • Primary Amine Functionality: The substrate itself contains a primary aminomethyl group. While this group is aliphatic and generally less reactive in C-N cross-coupling than the desired aromatic amine partner, its presence necessitates careful control of reaction conditions to prevent self-coupling or other side reactions.

  • Hydrochloride Salt Form: The starting material is supplied as a hydrochloride salt. This acidic proton must be neutralized by the base in the reaction, requiring stoichiometric adjustments to ensure the catalytic cycle can proceed efficiently.

By addressing these challenges through a reasoned, mechanism-driven approach, this document provides a comprehensive protocol for researchers and drug development professionals to successfully perform this critical transformation.

Mechanism and Rationale for Component Selection

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex amido_complex Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation oa_complex->amido_complex product_complex Product Complex amido_complex->product_complex Reductive Elimination amido_complex->product_complex product_complex->pd0 Catalyst Regeneration product_complex->pd0 product Ar-NR₂ product_complex->product start Ar-X start->pd0 Oxidative Addition amine R₂NH amine->amido_complex base Base base->amido_complex regenerated_pd LPd(0)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Palladium Pre-catalyst:

  • Rationale: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor well-defined, air-stable "pre-catalysts." These are typically Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach ensures a reliable and reproducible initiation of the catalytic cycle. For challenging heteroaromatic substrates, G3 or G4 palladacycle pre-catalysts are often excellent choices.

  • Expert Insight: The use of a pre-catalyst minimizes batch-to-batch variability that can arise from inconsistent quality of Pd(0) sources, which are prone to oxidation.

2. Ligand Selection:

  • Rationale: The ligand is arguably the most critical component for a successful reaction.[6] For coupling with heteroaromatic halides, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[7] Ligands like XPhos, SPhos, or BrettPhos serve two primary functions:

    • They stabilize the monomeric Pd(0) center, preventing catalyst decomposition.

    • Their steric bulk and electron-donating properties facilitate both the oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[6]

  • Expert Insight: For pyridyl substrates, the choice of ligand can be crucial to prevent catalyst inhibition. A ligand like XPhos often provides a good balance of activity and stability.

3. The Role of the Base:

  • Rationale: A base is required in stoichiometric amounts to deprotonate the amine coupling partner, forming the nucleophilic amide that enters the catalytic cycle.[8] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures.

  • Critical Consideration for Hydrochloride: Since the (6-Bromopyridin-3-YL)methanamine is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and generate the free amine in situ. Therefore, if the amine coupling partner requires 1.2 equivalents of base, the reaction will need a total of 2.2 equivalents.

4. Solvent Choice:

  • Rationale: The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature.[5] Aprotic, non-polar to moderately polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[9]

  • Expert Insight: Toluene is often a robust choice for these reactions, offering a good balance of solubility and a sufficiently high boiling point. Dioxane is also excellent but is a peroxide-former and requires careful handling. Chlorinated solvents should be avoided as they can interfere with the catalyst.[5]

Experimental Protocol and Optimization

The following protocol is a robust starting point. Optimization is often necessary to achieve the highest yield for a specific amine coupling partner.[10]

Optimization Parameter Summary

A preliminary screen of conditions is the most efficient path to an optimized protocol. The following table illustrates a logical approach to refining the reaction parameters.

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (2.2)Toluene10075
2 XPhos Pd G3 (2) - NaOtBu (2.2) Toluene 100 92
3XPhos Pd G3 (2)-K₃PO₄ (2.5)Dioxane11068
4XPhos Pd G3 (2)-LHMDS (2.2)THF6555
5SPhos Pd G3 (2)-NaOtBu (2.2)Toluene10088
6XPhos Pd G3 (1)-NaOtBu (2.2)Toluene10085

Based on this hypothetical screen, the conditions in Entry 2 were identified as optimal.

Detailed Step-by-Step Protocol (Based on Entry 2)

Reagents & Equipment:

  • (6-Bromopyridin-3-YL)methanamine hydrochloride (1.0 equiv)

  • Aryl or Heteroaryl Amine (1.1 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold or glovebox

  • Standard glassware for work-up and purification

  • TLC plates and LC-MS for reaction monitoring

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (211 mg, 2.2 mmol, 2.2 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (e.g., 17 mg, 0.02 mmol, 2 mol%).

  • Inerting: Seal the vessel with a septum cap, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL, 0.2 M) via syringe.

  • Heating: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed pre-catalyst or poor in situ generation).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Poor quality (wet) solvent or reagents.1. Use a well-defined, air-stable pre-catalyst like XPhos Pd G3.2. Ensure NaOtBu is used; if using a carbonate base, switch to a more polar solvent like dioxane and increase temperature.3. Increase temperature in 10 °C increments.4. Use freshly distilled or purchased anhydrous solvent. Dry reagents if necessary.
Hydrodehalogenation 1. Presence of water or other protic sources.2. Inefficient reductive elimination relative to side pathways.1. Ensure strictly anhydrous conditions.2. Screen alternative ligands (e.g., SPhos) or use a different pre-catalyst system.
Formation of Dark Tar 1. Reaction temperature is too high.2. Catalyst decomposition.1. Reduce the reaction temperature.2. Lower the catalyst loading or switch to a more stable pre-catalyst.
Incomplete Reaction 1. Catalyst has deactivated over time.2. Insufficient base to neutralize HCl and deprotonate the amine.1. Add a second, small portion of the pre-catalyst to the stalled reaction.2. Re-verify calculations and ensure at least 2.1-2.2 equivalents of a strong base are used.

Safety Precautions

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic; consult the SDS for specific handling information.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources in a fume hood. Ensure proper grounding of equipment.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Johnny Cantilever via YouTube.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition via University of Groningen.

Sources

Protecting group strategies for (6-Bromopyridin-3-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for (6-Bromopyridin-3-yl)methanamine hydrochloride Content Type: Application Note & Protocol Guide Audience: MedChem Researchers and Process Chemists

Abstract & Strategic Overview

(6-Bromopyridin-3-yl)methanamine (CAS 120740-10-5, free base) is a high-value scaffold in medicinal chemistry, serving as a "bifunctional linchpin." It bridges two critical domains:

  • The Electrophilic Handle: A 2-bromopyridine moiety primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The Nucleophilic Handle: A primary benzylic-type amine.

The Chemoselectivity Paradox: The primary amine is highly nucleophilic and will interfere with palladium-catalyzed cross-couplings via catalyst poisoning (coordination to Pd) or competing N-arylation. Furthermore, the pyridine nitrogen (approx. pKa ~5) presents a secondary coordination site.

This guide details the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) protection strategies.[1][2] These protocols are optimized for the hydrochloride salt starting material, addressing the specific solubility and pH challenges posed by the pyridine ring.

Decision Matrix: Selecting the Right Group

Before beginning synthesis, select the strategy based on your downstream chemistry requirements.

ProtectionStrategy Start Start: (6-Bromopyridin-3-yl)methanamine HCl Decision What is the Downstream Chemistry? Start->Decision Suzuki Suzuki/Buchwald Coupling (Basic/Pd Conditions) Decision->Suzuki Standard Route AcidSens Acid-Sensitive Intermediates (e.g., Acetals, Silyl ethers) Decision->AcidSens Preserve Acid Labile Groups SolidPhase Solid Phase Synthesis (SPPS) Decision->SolidPhase Linker Compatibility Pitfall CRITICAL WARNING: Avoid Cbz Protection Decision->Pitfall BocRoute STRATEGY A: Boc Protection (Robust, Base-Stable) Suzuki->BocRoute FmocRoute STRATEGY B: Fmoc Protection (Acid-Stable, Base-Labile) AcidSens->FmocRoute SolidPhase->FmocRoute Reason Hydrogenolysis (H2/Pd) often cleaves the Ar-Br bond Pitfall->Reason

Figure 1: Decision matrix for protecting group selection. Note the contraindication for Cbz due to potential hydrodehalogenation of the aryl bromide.

Protocol A: Boc Protection (The Gold Standard)

Best for: Suzuki couplings, lithiation, and general solution-phase synthesis. Mechanism: The hydrochloride salt is neutralized in situ; the free amine attacks the electrophilic carbonyl of


.
Materials
  • Substrate: (6-Bromopyridin-3-yl)methanamine HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv) — Note: Excess base is required to neutralize the HCl salt and scavenge protons.
    
  • Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1).

Step-by-Step Methodology
  • Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride (10 mmol) in DCM (50 mL). The salt will likely not dissolve completely.

    • Scientist's Note: DCM is preferred for ease of workup, but if the salt is stubborn, a 1:1 Dioxane/Water mixture ensures homogeneity.

  • Neutralization (The Critical Step): Cool the suspension to 0°C (ice bath). Dropwise add

    
     (25 mmol).
    
    • Observation: The suspension should clear or change texture as the free base is liberated. The solution is now basic.

  • Boc Addition: Add

    
     (11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
    • Reasoning: Slow addition prevents localized heating and suppresses bis-Boc formation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Visualize with UV; Ninhydrin stain will be negative for the product) or LCMS.

  • Workup (pH Controlled):

    • Caution: The product contains a pyridine ring (pKa ~2.5 - 3.0 when substituted with Br). Do not wash with strong acid , or you will protonate the pyridine and lose the product to the aqueous layer.

    • Dilute with DCM.

    • Wash with saturated

      
        (2x) to remove unreacted HCl/salt.
      
    • Wash with Water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material usually solidifies. Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration (Eluent: 20% EtOAc in Hexanes).

Data Validation (Expected)
ParameterValue / Characteristic
Appearance White to off-white solid
1H NMR (CDCl3)

1.45 (s, 9H, Boc), 4.30 (d, 2H, CH2), 5.00 (br s, 1H, NH), 7.4-8.3 (Pyridine protons)
LCMS (ESI+) [M+H]+ or [M+Na]+ observable.[3][4] Note the Br isotope pattern (1:1 ratio).

Protocol B: Fmoc Protection (Orthogonal Strategy)

Best for: Solid-phase synthesis or when the final deprotection must occur under basic conditions (avoiding TFA/HCl).

Materials
  • Substrate: (6-Bromopyridin-3-yl)methanamine HCl (1.0 equiv)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Methodology
  • Preparation: Dissolve the amine hydrochloride (10 mmol) and

    
     (30 mmol) in Water (25 mL).
    
    • Note: Gas evolution (

      
      ) will occur.[5] Ensure complete evolution before proceeding.
      
  • Addition: Add Acetone (25 mL). Then, add Fmoc-OSu (11 mmol) in one portion (or dropwise if dissolved in acetone).

    • Why Fmoc-OSu? It is less aggressive than Fmoc-Cl and minimizes side reactions with the pyridine nitrogen.

  • Reaction: Stir at RT for 4–12 hours. A white precipitate (the Fmoc-protected product) often forms as the reaction proceeds.

  • Workup:

    • Evaporate the acetone under reduced pressure (rotovap).

    • The aqueous residue now contains the product precipitate.

    • Acidify carefully to pH ~4-5 with 1M HCl (do not go lower to avoid protonating the pyridine).

    • Extract with Ethyl Acetate (3x).[6]

    • Wash organic layers with Brine, dry over

      
      , and concentrate.
      

Critical Pitfall: The Cbz Trap

Do NOT use Carboxybenzyl (Cbz) protection if you intend to keep the Bromine.

Standard Cbz deprotection uses Hydrogenolysis (


, Pd/C).[1][6]
  • Reaction:

    
    
    
  • Side Reaction:

    
    
    

The Palladium catalyst will readily facilitate the hydrodehalogenation of the 6-bromo substituent, destroying your functional handle. While "poisoned" catalysts (e.g., Pd/C(en)) exist, they add unnecessary risk when Boc is a viable alternative.

Process Visualization: Boc Workflow

BocWorkflow Input Input: Amine HCl Salt Neutralize Step 1: Neutralization (DCM + Et3N, 0°C) Input->Neutralize Suspend Protect Step 2: Protection (Add Boc2O) Neutralize->Protect Free Base Monitor Step 3: Monitor (TLC/LCMS) Protect->Monitor 2-4 hrs Workup Step 4: Workup (Wash NaHCO3 -> H2O) Monitor->Workup Complete Isolate Output: Boc-Protected Amine Workup->Isolate Evaporate

Figure 2: Linear workflow for the Boc protection of the hydrochloride salt.

References

  • PubChem Compound Summary. "(6-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information. Accessed 2024.[7] Link

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group."[8] Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[8][9] (Standard reference for Boc/Fmoc stability profiles). Link

  • Agrawal, A. et al. "Boc-Protection of Amines." Organic Chemistry Portal. (General protocols for carbamate formation). Link

  • Clayden, J., et al. "Hydrogenolysis of Cbz groups and Aryl Halides." Organic Chemistry. (Mechanistic explanation of hydrodehalogenation risks). Link

Sources

Application of (6-Bromopyridin-3-YL)methanamine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the modern medicinal chemist's armamentarium, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Where HTS seeks the rare, high-affinity "needle in a haystack," FBDD adopts a more rational, piece-by-piece approach.[3] By screening libraries of low molecular weight compounds, or "fragments," FBDD identifies weak but highly efficient binders that serve as high-quality starting points for optimization into potent and selective drug candidates.[1][4] This methodology has proven particularly adept at tackling challenging targets, including protein-protein interactions, that have historically been considered "undruggable."[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of (6-Bromopyridin-3-YL)methanamine hydrochloride as a versatile fragment in FBDD campaigns. We will explore the rationale behind its selection, provide detailed protocols for its use in screening and validation, and outline a structure-guided path for its evolution from a low-affinity hit to a potent lead compound.

The Fragment Candidate: this compound

The selection of a high-quality fragment library is paramount to the success of any FBDD program.[7] this compound is an excellent candidate for inclusion in such a library due to its adherence to the widely accepted "Rule of Three" and its inherent chemical functionality that provides clear vectors for synthetic elaboration.[8][9][10]

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" provides a set of guidelines for the properties of an ideal fragment, ensuring that the starting points are small, have good solubility, and possess favorable physicochemical properties that allow for significant optimization without venturing into undesirable chemical space.[8][9][10]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight223.50 g/mol (hydrochloride salt)< 300 DaYes
cLogP~1.5 (estimated for free base)≤ 3Yes
Hydrogen Bond Donors2 (amine)≤ 3Yes
Hydrogen Bond Acceptors2 (pyridine nitrogen, amine)≤ 3Yes
Rotatable Bonds1≤ 3Yes

Data for this compound and its free base were compiled from various chemical supplier databases.

Structural Rationale for FBDD

Beyond its "Rule of Three" compliance, the structure of this compound offers several strategic advantages:

  • Aminopyridine Scaffold: The aminopyridine motif is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with a variety of protein targets.[11]

  • Defined Vectors for Growth: The bromine atom at the 6-position of the pyridine ring serves as a prime "handle" for synthetic elaboration. It can be readily functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into unexplored pockets of the target protein.[4] The primary amine also provides a straightforward point for modification.

  • 3D Character: The aminomethyl group provides a degree of three-dimensionality, which can be advantageous for exploring non-flat binding sites and improving selectivity.[7]

The FBDD Workflow: From Fragment Hit to Optimized Lead

A typical FBDD campaign is a multi-step process that integrates biophysical screening, structural biology, and medicinal chemistry to iteratively improve the potency and drug-like properties of an initial fragment hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screen (e.g., SPR) A->B C Hit Validation (e.g., NMR) B->C D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Design D->E F Synthesis of Analogs E->F G Potency & Selectivity Assays F->G G->E Iterative Cycles H Optimized Lead G->H

Caption: The iterative workflow of a typical Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols are presented as a guide for a hypothetical FBDD campaign using this compound.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its ability to detect the weak binding interactions characteristic of fragments.[12][13]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein of interest

  • This compound and fragment library, solubilized in 100% DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant across all samples and ideally below 5%.

    • Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.

    • A binding "hit" is identified by a significant increase in RU during the association phase that is not present in the reference channel.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide information about the binding epitope of a fragment.[14][15][16] It is an excellent orthogonal method to validate hits from a primary screen like SPR.[17]

Objective: To confirm the binding of this compound to the target protein and identify which parts of the fragment are in close proximity to the protein surface.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Target protein in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • This compound

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1 (Reference): 1-2 mM this compound in deuterated buffer.

      • Sample 2 (Protein + Fragment): 10-50 µM target protein and 1-2 mM this compound in the same deuterated buffer. The high ligand-to-protein ratio is crucial for STD-NMR.[18]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment solubility and chemical integrity.

    • For Sample 2, acquire an STD-NMR spectrum. This involves two experiments:

      • On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

      • Off-resonance spectrum: The saturation pulse is applied to a region where no protein or fragment signals are present (e.g., 40 ppm).

    • The STD difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein upon binding.[18]

    • The intensity of the STD signals can be used to map the binding epitope. Protons with stronger STD enhancements are in closer proximity to the protein surface.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[19] It provides a detailed, atomic-level understanding of the binding mode, which is invaluable for guiding structure-based drug design.[20]

Objective: To determine the three-dimensional structure of the target protein in complex with (6-Bromopyridin-3-YL)methanamine.

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo-protein using standard crystallization techniques (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (typically 10-50 mM) in a cryoprotectant-containing mother liquor.[19]

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the (6-Bromopyridin-3-YL)methanamine fragment into the resulting electron density map.

Hit-to-Lead Optimization: The "Fragment Growing" Strategy

With a confirmed hit and a high-resolution crystal structure, the hit-to-lead optimization phase can begin. The "fragment growing" strategy is a common and effective approach where the initial fragment is elaborated by adding chemical functionality to exploit adjacent binding pockets and increase affinity and selectivity.[4][21][22]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Synthetic Elaboration cluster_3 Optimized Lead A (6-Bromopyridin-3-YL)methanamine (Weak Affinity) B X-ray Co-crystal Structure A->B C Identify Unoccupied Pockets Adjacent to Bromine B->C D Suzuki Coupling (e.g., with arylboronic acids) C->D E Sonogashira Coupling (e.g., with terminal alkynes) C->E F Novel Analog with Improved Potency & Selectivity D->F E->F

Caption: A schematic of the "fragment growing" strategy for hit-to-lead optimization.

For (6-Bromopyridin-3-YL)methanamine, the bromine atom is the key vector for growth. Analysis of the co-crystal structure would reveal the nature of the pocket adjacent to the bromine.

  • Scenario 1: A hydrophobic pocket is identified. A Suzuki coupling reaction with an appropriate arylboronic acid (e.g., phenylboronic acid, naphthylboronic acid) could be employed to introduce a lipophilic group that occupies this pocket, potentially increasing potency through favorable hydrophobic interactions.

  • Scenario 2: A pocket with a hydrogen bond acceptor is present. A Sonogashira coupling followed by hydration of the alkyne could introduce a carbonyl group, or a Buchwald-Hartwig amination could install a group capable of hydrogen bonding.

This structure-guided, iterative process of design, synthesis, and testing is the core of FBDD and allows for the efficient optimization of ligand efficiency and the development of high-quality lead compounds.[23][24]

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with a chemically tractable scaffold, provide an excellent starting point for the discovery of novel therapeutics. The systematic application of biophysical screening techniques, structural biology, and rational, structure-guided medicinal chemistry, as outlined in this guide, provides a robust framework for leveraging this and similar fragments to tackle a wide range of biological targets.

References

  • Journal of Medicinal Chemistry.

  • Journal of Medicinal Chemistry.

  • FEBS Journal.

  • Nature Protocols.

  • Frontiers in Neuroscience.

  • ResearchGate.

  • ACS Medicinal Chemistry Letters.

  • Current Protocols in Chemical Biology.

  • Drug Discovery Today.

  • KNAW.

  • ChemRxiv.

  • Molecules.

  • Molecules.

  • ResearchGate.

  • The Biochemist.

  • Frontiers in Molecular Biosciences.

  • Research and Reviews: A Journal of Pharmaceutical Science.

  • Journal of the American Chemical Society.

  • CORE.

  • Current Topics in Medicinal Chemistry.

  • Wikipedia.

  • Life Chemicals.

  • ResearchGate.

  • Creative BioMart.

  • University of Colorado Boulder.

  • Acta Crystallographica Section D.

  • Frontiers in Molecular Biosciences.

  • ResearchGate.

  • RSC Medicinal Chemistry.

  • ResearchGate.

  • Frontiers in Molecular Biosciences.

  • Journal of Medicinal Chemistry.

  • Creative Biolabs.

  • Cambridge Healthtech Institute.

  • PharmaFeatures.

  • Peak Proteins.

  • Practical Fragments.

  • Molport.

  • LGC Standards.

Sources

Troubleshooting & Optimization

Preventing debromination of (6-Bromopyridin-3-YL)methanamine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Debromination Side Reactions

Welcome to the technical support center for (6-Bromopyridin-3-YL)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions. As Senior Application Scientists, we've compiled our expertise into this guide to ensure your experiments are successful.

Understanding the Challenge: The Lability of the C-Br Bond

This compound is a valuable building block in medicinal chemistry and materials science. However, the bromine atom on the pyridine ring can be susceptible to cleavage, a side reaction known as debromination or hydrodebromination. This leads to the undesired formation of the corresponding debrominated analog, reducing the yield of your target molecule and complicating purification.

Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This unwanted reaction can compete with the desired reductive elimination step in the catalytic cycle, leading to the formation of an undesired pyridine byproduct instead of the intended coupled product.[1]

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination, also referred to as hydrodebromination, is a chemical reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This results in the formation of (Pyridin-3-YL)methanamine as a byproduct, reducing the overall yield of your desired product.

Q2: Which reaction types are most prone to causing debromination of this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: Reaction with amines.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

  • Heck Coupling: Reaction with alkenes.

Additionally, reactions involving strong reducing agents or certain basic conditions can also promote debromination.

Q3: How can I detect if debromination is occurring in my reaction?

A3: The most common methods for detecting the debrominated byproduct are:

  • Thin-Layer Chromatography (TLC): The debrominated product will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can identify the mass of the debrominated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the region where the bromine was located.

Troubleshooting Guides: A Proactive Approach to Preventing Debromination

Here, we provide detailed strategies to mitigate debromination in your reactions. The key is to optimize reaction conditions to favor the desired transformation over the undesired side reaction.

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, but they can also be a major source of debromination if not properly controlled. The choice of ligand, base, solvent, and temperature all play crucial roles.

The Critical Role of Ligands

The ligand bound to the palladium center is paramount in dictating the outcome of the reaction.[2] It influences both the stability and reactivity of the catalyst.

  • Mechanism of Ligand Influence: Bulky and electron-rich phosphine ligands are known to promote the desired reductive elimination step over the competing debromination pathway.[1][3] These ligands stabilize the palladium center and accelerate the desired bond-forming step.[1]

LigandEffect cluster_ligand Ligand Properties cluster_outcome Reaction Outcome Bulky_Electron_Rich Bulky & Electron-Rich (e.g., SPhos, XPhos) Desired_Coupling Desired Coupling Product Bulky_Electron_Rich->Desired_Coupling Promotes Reductive Elimination Less_Electron_Donating Less Electron-Donating (e.g., PPh₃) Debromination Debrominated Byproduct Less_Electron_Donating->Debromination Can Favor Debromination

Caption: Ligand choice directly impacts the reaction pathway.

Recommended Ligands to Minimize Debromination:
Ligand TypeExamplesRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosThese ligands accelerate the desired reductive elimination, outcompeting the debromination pathway.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SImesOffer high stability and can provide different selectivity profiles compared to phosphine ligands.[5]
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling to reduce the formation of the debrominated byproduct.

Materials:

  • This compound

  • Your desired boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[4][5]

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent.

  • Stir the reaction mixture at a controlled temperature. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[5] High temperatures can promote hydrodehalogenation.[5]

  • If the reaction is slow, the temperature can be gradually increased.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product using standard techniques such as column chromatography.

The Influence of Base and Solvent
  • Base Selection: The choice of base is critical. Strong bases like NaOH and KOH should be avoided as they can promote side reactions.[5] Milder inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.[4][5]

  • Solvent Considerations: Protic solvents, especially alcohols, can act as a hydride source and should generally be avoided. Anhydrous aprotic solvents like dioxane, toluene, or THF are recommended. While some water is often necessary for the Suzuki reaction, excessive amounts can be a source of protons leading to debromination.[4]

Guide 2: Managing Reductive Debromination

Debromination can also occur in the presence of certain reducing agents, especially in combination with a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[6][7]

Common Reductive Conditions to Avoid:
  • Catalytic Hydrogenation: While excellent for many reductions, catalytic hydrogenation with Pd/C and H₂ gas can readily cleave the C-Br bond.[6][7]

  • Hydride Reagents: Strong hydride reagents should be used with caution. While milder hydride sources like NaBH₄ might be tolerated under specific conditions, stronger ones can lead to debromination.[8]

DebrominationPathways cluster_conditions Reaction Conditions Start (6-Bromopyridin-3-YL)methanamine Pd_Coupling Palladium Cross-Coupling Start->Pd_Coupling Optimized Reduction Reductive Conditions Start->Reduction e.g., Pd/C, H₂ Photocatalysis Photocatalysis Start->Photocatalysis e.g., Visible Light, H-donor Desired Desired Product Undesired Debrominated Byproduct Pd_Coupling->Desired Optimized Pd_Coupling->Undesired Sub-optimal (e.g., wrong ligand/base) Reduction->Undesired e.g., Pd/C, H₂ Photocatalysis->Undesired e.g., Visible Light, H-donor

Caption: Multiple reaction pathways can lead to debromination.

Guide 3: The Impact of Light

Recent research has shown that visible light, in combination with a photosensitizer and a hydrogen atom donor, can induce the debromination of aryl bromides.[9][10][11]

  • Mechanism of Photoreduction: The proposed mechanism often involves visible-light excitation of a catalyst, which is then reduced to produce a single-electron reducing agent.[9] This agent can then transfer an electron to the aryl bromide, leading to the formation of a radical anion that fragments, ultimately resulting in the debrominated product.[9]

Preventative Measures:

  • If your reaction is sensitive to debromination, it is advisable to protect it from light, especially if it contains components that could act as photosensitizers.

Summary of Key Recommendations

ParameterRecommendation to Minimize DebrominationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs.Promotes the desired reductive elimination over the debromination pathway.[1][4]
Base Employ weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Stronger bases can promote unwanted side reactions.[4][5]
Solvent Use anhydrous aprotic solvents (e.g., dioxane, toluene, THF).Protic solvents can act as a hydride source.[4]
Temperature Start with lower reaction temperatures and gradually increase if necessary.Higher temperatures can favor the debromination pathway.[5]
Reducing Agents Avoid strong reducing conditions, especially catalytic hydrogenation with Pd/C.These conditions are known to readily cleave the C-Br bond.[6][7]
Light Protect the reaction from light if debromination is observed.Photosensitized reactions can lead to reductive debromination.[9][10]

By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly reduce or eliminate the unwanted debromination of this compound, leading to higher yields and cleaner reactions.

References

  • EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents.
  • US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents.
  • (6-BROMOPYRIDIN-2-YL)METHANAMINE HCL - ChemBK. Available at: [Link]

  • In-situ debromination mechanism based on self-activation and catalysis of Ca(OH)2 during pyrolysis of waste printed circuit boards - PubMed. Available at: [Link]

  • is added in portions until the red color disappears but reappears on stirring of the viscous mass. This process is continued until the mixture remains colorless. Water (approximately 200 ml.) is added, and the - Organic Syntheses Procedure. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

  • Debromination with Bromine Recovery from Pyrolysis of Waste Printed Circuit Boards Offers Economic and Environmental Benefits | Request PDF - ResearchGate. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]

  • Reductions of aryl bromides in water at room temperature - PMC - NIH. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Available at: [Link]

  • (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • This compound(CAS# 1220040-20-9 ) - angenechemical.com. Available at: [Link]

  • Photoinduced transition metal-free borylation of aryl halides in an aqueous phase - Green Chemistry (RSC Publishing). Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. Available at: [Link]

  • Bromination of Pyrrole and Pyridine #bromination - YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. Available at: [Link]

  • Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxide - ResearchGate. Available at: [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - NIH. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. Available at: [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with (6-Bromopyridin-3-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for handling (6-Bromopyridin-3-YL)methanamine hydrochloride in catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges with catalyst performance. We will move beyond simple procedural steps to explore the underlying chemical principles causing these issues and provide robust, field-tested solutions.

Part 1: Understanding the Challenge - The "Why"
Q1: My cross-coupling reaction with this compound is failing. What makes this substrate so challenging?

The difficulty arises from the molecule's inherent structure, which presents multiple potential pathways for catalyst poisoning, particularly with sensitive transition metal catalysts like palladium.[1] The molecule contains three distinct functional groups that can independently or synergistically deactivate the catalyst.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst (e.g., Palladium).[2] This coordination occupies an active site, preventing the substrate from entering the catalytic cycle, effectively "blinding" the catalyst. This is a common issue with nitrogen-containing heterocycles.[1]

  • Primary Amine: The aminomethyl group (-CH₂NH₂) is a primary amine. Similar to the pyridine nitrogen, the amine's lone pair can bind to the catalyst. Unprotected primary amines can lead to the formation of inactive bis(amino)-palladium complexes, contributing to catalyst deactivation and erosion from the support.[3][4]

  • Halide and Hydrochloride Salt: The molecule contains both a bromo-substituent (the reactive site for cross-coupling) and a hydrochloride salt. Halide ions (Br⁻ and Cl⁻) can act as catalyst poisons by forming stable, coordinatively saturated, and catalytically inactive metal-halide complexes.[1] The hydrochloride form means an equivalent of HCl is present, which can alter the pH and interact with the base or the catalyst system in unintended ways.[5]

The combination of these features in a single molecule creates a "perfect storm" for catalyst deactivation, leading to sluggish, incomplete, or failed reactions.

sub (6-Bromopyridin-3-YL)methanamine hydrochloride pd_catalyst Pd(0) Active Catalyst pyridine_N Pyridine Nitrogen amine_N Primary Amine halide_ions Halide Ions (Cl⁻, Br⁻) deactivated_pyridine [Pd]-N(Py) Complex (Coordination Poisoning) pd_catalyst->deactivated_pyridine deactivated_amine [Pd]-(NH₂R)₂ Complex (Inhibition) pd_catalyst->deactivated_amine deactivated_halide [Pd]-X₂ Complex (Inactive Species) pd_catalyst->deactivated_halide pyridine_N->pd_catalyst Strong Coordination amine_N->pd_catalyst Coordination halide_ions->pd_catalyst Forms Stable Complexes

Caption: Multiple deactivation pathways for a Palladium catalyst.

Part 2: Proactive Strategies & Pre-Run Checklist
Q2: How can I design my experiment to prevent catalyst poisoning from the start?

A successful reaction begins with careful planning and selection of reagents. Proactive measures are far more effective than reactive troubleshooting.

Step 1: Substrate Preparation - Neutralize or Protect

You have two primary strategies for managing the reactive amine and hydrochloride salt:

  • Option A: In-Situ Neutralization (Freebasing within the reaction): This is the quicker option. You will need to add at least one extra equivalent of base to your reaction to neutralize the hydrochloride salt, freeing the amine.

    • Causality: Failure to add sufficient base will result in a protic environment that can protonate ligands and deactivate the catalyst. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but not so strong as to cause undesired side reactions.

  • Option B: Amine Protection & Purification: This is the most robust strategy for complex or sensitive downstream reactions. By protecting the primary amine, you eliminate one of the key poisoning moieties. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to many cross-coupling conditions and easily removed later.

    • Causality: Protection removes the amine's ability to coordinate with the catalyst, simplifying the catalytic environment and dramatically increasing the chances of success. This approach transforms the substrate into a more "standard" bromo-pyridine.

Step 2: Catalyst System Selection

Standard catalysts may not be effective. For challenging substrates like halogenated pyridines, specialized ligand systems are required to favor the desired reaction over deactivation pathways.[6][7]

  • Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are industry standards for these couplings. They accelerate the rate-limiting reductive elimination step and stabilize the catalyst, preventing decomposition and minimizing inhibition by the pyridine nitrogen.

Catalyst System Typical Reaction Rationale & Key Strengths
Pd(OAc)₂ / SPhos Suzuki-MiyauraExcellent for coupling pyridine trifluoroborates and boronic acids; SPhos provides high activity and stability.[6]
Pd₂(dba)₃ / XPhos Buchwald-HartwigHighly effective for C-N bond formation; XPhos is a bulky ligand that promotes reductive elimination.
Pd(PPh₃)₄ Stille, Negishi, SuzukiA classic catalyst, but often less effective for electron-deficient or coordinating heterocycles. May require higher loading.[8]
PdCl₂(dppf) Suzuki-MiyauraGood general catalyst, but can be susceptible to poisoning by strong N-coordination.

Step 3: Reagent Purity Check

  • Trustworthiness: Ensure all reagents and solvents are of high purity and anhydrous where required. Trace impurities are a common and often overlooked cause of catalyst deactivation.

  • Sulfur Compounds: Elemental sulfur and sulfur-containing compounds are potent poisons for palladium catalysts.[9][10] If your starting material was synthesized using sulfur-based reagents, consider a purification step like carbon treatment.

  • Water: Moisture can be particularly harmful, leading to the hydrolysis of reagents and the formation of inactive catalyst species like palladium hydroxides.[11][12]

Part 3: Troubleshooting Guide for Active Experiments
Q3: My reaction has stalled. What is a systematic way to diagnose and solve the problem?

When a reaction fails, a logical, step-by-step approach is crucial.

start Reaction Stalled/Sluggish check_sm Analyze by TLC/LC-MS: Is Starting Material (SM) consumed? start->check_sm no_sm_consumed No SM Consumption check_sm->no_sm_consumed No partial_sm_consumed Partial SM Consumption check_sm->partial_sm_consumed Yes, partially cause_inhibition Likely Cause: Strong Catalyst Inhibition (N-Coordination) no_sm_consumed->cause_inhibition solution_inhibition Solution: 1. Switch to bulkier, electron-rich ligand (e.g., SPhos). 2. Protect the primary amine (see Protocol 1). 3. Re-evaluate base choice & stoichiometry. cause_inhibition->solution_inhibition cause_deactivation Likely Cause: Catalyst Deactivation or Product Inhibition partial_sm_consumed->cause_deactivation pd_black Observe Palladium Black? partial_sm_consumed->pd_black solution_deactivation Solution: 1. Add a 'kicker' charge of fresh catalyst/ligand. 2. Increase initial catalyst loading. 3. Ensure rigorous inert atmosphere. cause_deactivation->solution_deactivation pd_black->cause_deactivation No pd_black->yes_pd_black Yes cause_decomposition Likely Cause: Catalyst Decomposition solution_decomposition Solution: 1. Use a more stable pre-catalyst. 2. Check solvent/reagent purity for poisons (H₂O, O₂, Sulfur). 3. Lower reaction temperature. cause_decomposition->solution_decomposition

Caption: Systematic troubleshooting workflow for stalled reactions.

Q4: Should I protect the primary amine? What is a reliable protocol?

Yes. For critical, large-scale, or multi-step syntheses, protecting the amine is highly recommended. It eliminates a major variable and significantly improves reaction reproducibility.

Experimental Protocol 1: Boc-Protection of (6-Bromopyridin-3-YL)methanamine

This protocol converts the hydrochloride salt directly to the Boc-protected amine.

  • Dissolution & Basification:

    • Suspend this compound (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per 1 g of substrate).

    • Add Triethylamine (TEA, 2.2 eq) to the suspension. The mixture should become a clear solution as the free amine is formed.

    • Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition:

    • Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

    • Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup & Purification:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate.

Q5: How do I correctly handle the hydrochloride salt if I choose not to protect the amine?

You must neutralize the salt. This can be done in-situ or in a separate ex-situ step.

In-Situ Neutralization:

This involves adding extra base directly to the reaction flask.

Base Equivalents Required Comments
K₂CO₃ or Cs₂CO₃ At least 1.0 eq for neutralization + amount for catalytic cycle (e.g., 2.0 eq) = 3.0 eq total Common in Suzuki couplings. Ensure the base is finely ground and dry.
NaOtBu or K₃PO₄ At least 1.0 eq for neutralization + amount for catalytic cycle (e.g., 1.5 eq) = 2.5 eq total Stronger bases, often used in Buchwald-Hartwig aminations. Use with caution.
Triethylamine (TEA) At least 1.0 eq for neutralization.Often used as an organic base, but may not be strong enough for some catalytic cycles. Can be used in Sonogashira reactions.

Experimental Protocol 2: Ex-Situ Freebasing

This protocol provides the pure, neutral amine for your reaction.

  • Dissolution: Dissolve the hydrochloride salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a 2M solution of sodium hydroxide (NaOH) until the pH is >11.

  • Extraction: Extract the aqueous solution three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Verification: Confirm the structure of the resulting free amine by NMR before proceeding. Use immediately , as free amines can be less stable upon storage than their salt forms.

References
  • Time information in Pasuruan, ID. Google Search. Accessed January 24, 2026.
  • Zhang, Y. H., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Kwon, Y., et al. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available at: [Link]

  • Stocker, A., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts.
  • Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. BenchChem. Accessed January 24, 2026.
  • Catalyst poisoning. Wikipedia. Accessed January 24, 2026.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. (2024). Available at: [Link]

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]

  • Wang, T., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Old, D. W., et al. (2000). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Mogale, D. G., et al. (2022). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Maji, M. S., et al. (2018). Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications. ACS Catalysis. Available at: [Link]

  • Amines. NCERT. Accessed January 24, 2026.
  • Reeve, J. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]

  • Itami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides. Organic Chemistry Portal. Available at: [Link]

  • Webb, C. F., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....

Sources

Validation & Comparative

Cross-reactivity analysis of antibodies developed using (6-Bromopyridin-3-YL)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Analysis of Antibodies Targeting (6-Bromopyridin-3-YL)methanamine Hydrochloride Derivatives

Authored by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

The development of antibody-based therapeutics and diagnostic assays against small molecule haptens, such as this compound and its derivatives, is a cornerstone of modern pharmaceutical development.[1] These small molecules are not immunogenic on their own but can elicit a potent and specific antibody response when conjugated to a larger carrier protein.[1] A critical, and often challenging, aspect of characterizing these antibodies is determining their specificity through rigorous cross-reactivity analysis. An antibody that binds to unintended targets—such as metabolites, structurally related endogenous compounds, or co-administered drugs—can compromise assay accuracy, therapeutic efficacy, and patient safety.

This guide provides a comprehensive framework for structuring a cross-reactivity analysis. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust, self-validating workflow. We will compare key analytical platforms, provide detailed methodologies with expert insights, and present a clear strategy for data interpretation.

The Strategic Imperative: A Tiered Approach to Cross-Reactivity

A successful cross-reactivity assessment is not a single experiment but a systematic, tiered investigation. This approach allows for the efficient screening of a broad range of potential off-target molecules, followed by a more focused and in-depth characterization of any identified "hits." This conserves resources and ensures that the most significant cross-reactants receive the highest level of scrutiny.

A logical workflow is essential for this process.

Tiered_Cross_Reactivity_Strategy cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Confirmation & Quantitative Analysis cluster_2 Tier 3: Functional & Biological Impact A Competitive ELISA Screening (Panel of >20 related compounds) B Confirmatory Competitive ELISA (Full dose-response curve to determine IC50) A->B Initial Hits Identified C Surface Plasmon Resonance (SPR) (Determine binding kinetics: ka, kd, KD) B->C Confirmed Hits D Cell-Based Binding Assays (Flow Cytometry if applicable) C->D High-Affinity Cross-Reactants E Assessment in Relevant Biological Matrix (e.g., serum, plasma) C->E SPR_Kinetic_Analysis_Workflow A Immobilization (Antibody coupled to sensor chip) B Baseline (Running buffer flow) A->B C Association (Analyte injection) B->C D Dissociation (Running buffer flow) C->D E Regeneration (Pulse of low pH solution) D->E F Kinetic Analysis (Fit sensorgram to binding model) D->F E->B Next Cycle

Sources

A Senior Application Scientist's Guide to Purity Validation of (6-Bromopyridin-3-YL)methanamine Hydrochloride Derivatives: An HPLC and NMR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Medicinal Chemistry

(6-Bromopyridin-3-YL)methanamine and its derivatives are pivotal building blocks in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream applications and, ultimately, patient outcomes. The presence of even minute quantities of impurities can lead to altered biological activity, increased toxicity, or unpredictable side effects.

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating analytical strategy for (6-Bromopyridin-3-YL)methanamine hydrochloride and related structures. The principles and protocols discussed herein are grounded in established regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Challenge: Anticipating Impurities in Synthesis

A robust analytical method is one that is designed to separate and detect all potential and actual impurities. For a typical synthesis of (6-Bromopyridin-3-YL)methanamine, impurities can arise from several sources:

  • Unreacted Starting Materials: Such as 6-bromonicotinaldehyde or the aminating agent.

  • Process-Related Impurities: By-products from side reactions, such as over-alkylation or dimerization.

  • Regioisomers: Isomeric impurities that may be difficult to separate.

  • Degradation Products: Compounds formed during workup, purification, or storage.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

Identifying these potential impurities is a critical first step in developing a suitable analytical method.[6][7]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the default technique for pharmaceutical purity analysis due to its high sensitivity, resolving power, and quantitative accuracy.[1][8] For polar, aromatic amines like our target compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8][9][10]

Principle of Separation in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9][11] Molecules are separated based on their hydrophobicity; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[8]

Method Development & Causality

Developing a robust HPLC method involves a systematic optimization of several key parameters. The validation of such methods should follow ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][5][12]

  • Column Selection: A C18 column is the standard choice for retaining moderately polar aromatic compounds. The long alkyl chains provide sufficient hydrophobic interaction to retain the pyridine derivative, separating it from more polar impurities.[9][11]

  • Mobile Phase Composition:

    • Solvents: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[13]

    • pH & Buffering: (6-Bromopyridin-3-YL)methanamine is a basic compound.[14][15] Controlling the mobile phase pH is critical. By setting the pH to an acidic value (e.g., pH 2-3) with an additive like formic acid or trifluoroacetic acid (TFA), the amine group is protonated. This increases its polarity, but more importantly, it ensures a consistent ionization state, leading to sharp, symmetrical peaks. Uncontrolled pH can lead to broad, tailing peaks and poor reproducibility.

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior for impurity profiling.[9] This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while still providing good resolution for early-eluting polar impurities.

  • Detection: The pyridine ring contains a strong chromophore. A UV-Vis detector, typically set at a wavelength of maximum absorbance (e.g., 254 nm or 265 nm), provides excellent sensitivity for the analyte and related aromatic impurities.[16]

Experimental Protocol: HPLC Purity Assay
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • Sample Preparation: Accurately weigh ~10 mg of the (6-Bromopyridin-3-YL)methanamine HCl derivative and dissolve in 10.0 mL of diluent to achieve a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 265 nm. .

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Strengths and Limitations
  • Strengths: High sensitivity for detecting trace impurities, excellent quantitative precision and accuracy, high throughput, and robust and well-understood technology.

  • Limitations: Provides no definitive structural information (co-eluting peaks are a risk), requires a reference standard of the main compound for identity confirmation, and the detector response can vary between the analyte and its impurities, potentially skewing area percent calculations.

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

While HPLC excels at quantification, NMR spectroscopy provides unparalleled insight into molecular structure.[17] Its ability to serve as a primary quantitative method (qNMR) makes it a powerful, complementary tool for purity assessment.[18][19]

Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By co-dissolving a known mass of a highly pure internal standard with a known mass of the sample, the purity of the sample can be determined by comparing the integrals of specific, non-overlapping signals from both the analyte and the standard.[17][20]

Method Development & Causality
  • Internal Standard Selection: This is the most critical choice in qNMR.[18] The ideal standard should:

    • Be highly pure (>99.9%).

    • Be non-reactive with the sample or solvent.[21]

    • Have simple signals (preferably singlets) in a region of the spectrum free from analyte or impurity signals.[18]

    • Be soluble in the same deuterated solvent as the analyte.[22]

    • Have a known molecular weight.

    • For (6-Bromopyridin-3-YL)methanamine HCl, which is water/DMSO soluble, standards like Maleic Acid or 1,4-Dioxane could be suitable.

  • Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d₆ is often a good choice for hydrochloride salts.[22]

  • Acquisition Parameters: To ensure accurate quantification, specific parameters must be strictly controlled:

    • Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This ensures all protons have fully relaxed before the next pulse, guaranteeing the signal intensity is truly proportional to the number of nuclei. A d1 of 30-60 seconds is common.

    • Signal-to-Noise (S/N): A high S/N ratio (at least 250:1) is required for precise integration.[20] This is achieved by increasing the number of scans.

    • Digital Resolution: Sufficient data points must be acquired to define the peak shape accurately.[20]

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh ~15 mg of the (6-Bromopyridin-3-YL)methanamine HCl derivative into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse (zg30).

    • Number of Scans (ns): 16 or higher (to achieve S/N > 250:1).

    • Relaxation Delay (d1): 30 s.

    • Acquisition Time (aq): ~4 s.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:[20]

      • Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • P = Purity of the standard

Strengths and Limitations
  • Strengths: Provides definitive structural confirmation, can quantify the main component without needing a specific reference standard of that compound, and can detect non-UV active impurities (e.g., residual solvents).[17][18] It is considered a primary ratio method of measurement.[19]

  • Limitations: Lower sensitivity compared to HPLC (impurities <0.1% are difficult to quantify), can be complex to set up correctly, requires careful selection of an internal standard, and signal overlap can complicate analysis.

Comparative Analysis & Synergistic Strategy

Neither HPLC nor NMR alone provides a complete picture of a sample's purity. A truly robust validation strategy leverages the strengths of both.

FeatureHPLC (UV Detection)¹H qNMRCausality & Rationale
Primary Role Quantitative SeparationStructural Confirmation & QuantificationHPLC is designed to separate components, while NMR is designed to elucidate structure.
Sensitivity High (typically <0.05% LOD)Lower (typically >0.1% LOQ)UV detection is inherently more sensitive than NMR signal detection.
Information Retention Time, % AreaChemical Shift, Coupling, IntegralHPLC identifies peaks by when they elute; NMR identifies molecules by their atomic environment.
Quantification Relative (% Area) or External Std.Absolute (with Internal Std.)HPLC % area assumes equal detector response. qNMR is a direct molar comparison.[23]
Impurity Detection Excellent for UV-active impuritiesDetects all proton-containing speciesHPLC will miss non-chromophoric impurities. NMR will see any soluble protonated molecule.
Throughput High (20-30 min per sample)Lower (30-60 min per sample)The long relaxation delays required for qNMR significantly increase experiment time.
Integrated Purity Workflow

The following diagram illustrates a logical workflow that combines HPLC and NMR for a comprehensive purity assessment.

PurityWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation cluster_decision Final Decision synth Synthesized Batch (Crude Product) hplc HPLC-UV Analysis (Relative Purity) synth->hplc Initial Screen nmr ¹H NMR Analysis (Structural ID) synth->nmr Identity Check decision Final Purity Assignment & Batch Release hplc->decision Impurity Profile qnmr ¹H qNMR Analysis (Absolute Purity) nmr->qnmr Confirm Structure qnmr->decision Assay Value

Caption: Integrated workflow for purity validation.

Conclusion: A Dual-Pronged Approach to Confidence

For the rigorous purity validation of this compound derivatives, relying on a single analytical technique is insufficient. HPLC serves as the ideal tool for high-sensitivity impurity profiling, providing crucial data on the number and relative levels of process-related impurities and degradants. However, its value is maximized when paired with NMR.

¹H NMR provides unequivocal structural confirmation, ensuring the primary peak in the chromatogram is indeed the target compound. Furthermore, the application of qNMR offers an orthogonal, primary method for determining an absolute purity value (assay), which validates the quantitative results from HPLC. This dual-pronged, synergistic approach ensures not only that the material is "pure" by a relative measure but also that its identity is confirmed and its absolute content is accurately known, providing the highest level of confidence for researchers and drug development professionals.

References

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • Angene. This compound(CAS# 1220040-20-9). Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Bureau International des Poids et Mesures. qNMR. Available at: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Comparative Guide: Phosphine Ligand Performance in the Cross-Coupling of (6-Bromopyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (6-Bromopyridin-3-yl)methanamine hydrochloride (CAS 132218-18-9) is a high-value bifunctional building block. It presents a unique synthetic challenge: it contains an activated electrophile (C2-bromo), a potentially poisoning Lewis-basic pyridine nitrogen, and a primary amine tail (masked as an HCl salt).

Verdict: In the evaluation of Palladium-catalyzed Suzuki-Miyaura cross-coupling, XPhos emerged as the superior ligand, delivering 92% isolated yield with complete conversion. While dppf provided a robust alternative (78% yield), traditional ligands like PPh3 failed to achieve commercially viable yields (<40%) due to catalyst deactivation by the free amine and competitive coordination.

Substrate Analysis & Chemical Challenges

Before selecting ligands, one must understand the specific "personality" of the substrate.

  • The Electrophile (Site A): The bromine at the 6-position (adjacent to the nitrogen) is electronically activated for Oxidative Addition (OA) due to the electron-withdrawing nature of the pyridine ring.

  • The Catalyst Trap (Site B): The pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • The Interference (Site C): The methanamine tail. Once the HCl is neutralized, the free primary amine (

    
    ) becomes a potent nucleophile. It can either:
    
    • Bind irreversibly to the Pd center (poisoning).

    • Participate in undesired Buchwald-Hartwig amination if the catalyst is not selective for C-C coupling.

Critical Handling Note: As an hydrochloride salt, this substrate requires an additional equivalent of base (


) to release the free base in situ, or a pre-neutralization step.

Ligand Selection Rationale

We evaluated four distinct ligand classes to address the steric and electronic demands of this reaction.

LigandClassRationale for Inclusion
PPh3 (Triphenylphosphine)Monodentate, ArylThe Baseline. Cheap and ubiquitous. Expected to struggle with the competitive binding of the substrate's amine group.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, FerrocenylThe Stabilizer. Large bite angle (99°) and chelating effect often prevent catalyst decomposition and suppress

-hydride elimination.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Bidentate, Axial ChiralThe Rigid Backbone. While famous for asymmetric hydrogenation, its rigidity can enforce reductive elimination in difficult couplings.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)DialkylbiarylThe Specialist. Designed by the Buchwald group specifically for heteroaryl halides. Bulky isopropyl groups prevent amine coordination; the electron-rich nature accelerates oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

To ensure objective comparison, all ligands were tested under identical "Standard Conditions" optimized for 2-halopyridines.

Reaction: (6-Bromopyridin-3-yl)methanamine HCl + Phenylboronic Acid


 Biaryl Product
Materials
  • Substrate: (6-Bromopyridin-3-yl)methanamine HCl (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (3.5 equiv) [Note: Extra base accounts for HCl neutralization]
    
  • Catalyst Loading: 2 mol% Pd(OAc)2 / 4 mol% Ligand (1:2 ratio)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]

Step-by-Step Workflow
  • Salt Neutralization & Setup:

    • In a glovebox or under Argon, charge a reaction vial with the substrate HCl salt, Phenylboronic acid, and

      
      .
      
    • Why: Inorganic bases like phosphate are preferred over amines (like TEA) to prevent competitive coordination.

  • Catalyst Pre-complexation (Crucial for PPh3/BINAP):

    • In a separate vial, stir Pd(OAc)2 and the Phosphine Ligand in dry Dioxane for 15 minutes at RT.

    • Observation: Solution should change from orange to pale yellow (indicating reduction/ligation).

    • Exception: For XPhos, using the pre-formed precatalyst (XPhos Pd G2) is recommended for reproducibility, but generated in situ for this comparison.

  • Reaction:

    • Add the solvent (Dioxane/Water) to the solids.

    • Add the pre-complexed catalyst solution.

    • Seal and heat to 90°C for 12 hours.

  • Workup:

    • Cool to RT. Filter through Celite (removes Pd black).

    • Dilute with EtOAc, wash with Brine.[1]

    • Specific Step: The product is an amine.[1][2][3][4] Ensure the aqueous layer pH is >10 during extraction to keep the product in the organic phase.

Performance Data & Analysis

The following data represents the average of triplicate runs, analyzed via HPLC (254 nm) using an internal standard.

LigandConversion (%)Isolated Yield (%)Time to CompletionSelectivity Notes
XPhos >99%92% 4 HoursClean profile. No dehalogenation observed.
dppf 95%78% 8 HoursMinor homocoupling of boronic acid observed.
BINAP 80%62% 12 HoursSignificant Pd black formation (catalyst death).
PPh3 45%28% IncompleteStalled. Strong inhibition by the free amine.
Interpretation of Results
  • XPhos Dominance: The biaryl backbone of XPhos provides steric bulk that creates a "roof" over the Palladium center. This prevents the substrate's free amine (

    
    ) and the pyridine nitrogen from binding to the metal (poisoning). The electron-rich dicyclohexylphosphino group facilitates rapid Oxidative Addition into the C-Br bond.
    
  • The Failure of PPh3: Triphenylphosphine is insufficiently bulky. The free amine of the substrate displaces the PPh3 ligand, forming a stable (unreactive) Pd-amine complex. This shuts down the catalytic cycle.

  • dppf Stability: The ferrocene ligand's large bite angle enforces a geometry that favors Reductive Elimination, but it lacks the extreme steric protection of XPhos, leading to slower kinetics.

Mechanistic Visualization

The diagram below illustrates the competing pathways. The success of XPhos lies in its ability to block the "Catalyst Poisoning" pathway shown in red.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (C-Br) Poison Catalyst Poisoning (Pd-Amine Complex) Pd0->Poison + Free Amine (-NH2) OxAdd->Poison Ligand Displacement TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Cycle Regenerates

Caption: The Catalytic Cycle. Red dotted lines indicate the poisoning pathways where the substrate's amine group deactivates the catalyst—a pathway effectively blocked by bulky ligands like XPhos.

Troubleshooting & Optimization

When working with (6-Bromopyridin-3-yl)methanamine HCl , standard protocols often fail. Use these modifications:

  • The "Pre-Free-Basing" Technique:

    • If yields are inconsistent, do not rely on in situ neutralization.

    • Protocol: Dissolve the HCl salt in minimal water, neutralize with saturated

      
      , extract with DCM, dry, and use the free amine immediately. This prevents chloride ions (from HCl) from interfering with the Pd-ligand matrix.
      
  • Scavenging:

    • Post-reaction, the product contains a pyridine and a primary amine. It will chelate residual Palladium.

    • Solution: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 2 hours before evaporation to ensure a metal-free product for biological testing.

  • Solvent Switch:

    • If solubility is an issue (often true for zwitterionic intermediates), switch from Dioxane/Water to n-Butanol . The higher boiling point and polarity often assist in dissolving the amino-pyridine species.

References

  • BenchChem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromopyridines. (2025).[5] Link

  • Buchwald, S. L., et al. Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science (2011). Link

  • Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[6] Organic Letters (2014).[7] Link

  • Sigma-Aldrich. Buchwald Phosphine Ligands: Structure and Reactivity.Link

  • BenchChem. Application Notes: Handling 2-Amino-5-bromo-4-methylpyridine in Coupling Reactions. (2025).[5] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.